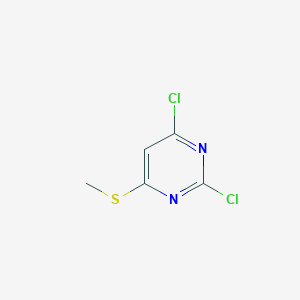

2,4-Dichloro-6-(methylthio)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-6-(methylthio)pyrimidine is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules and herbicides. It is characterized by the presence of a pyrimidine ring, a heterocyclic aromatic structure, which is substituted with chlorine atoms at the 2 and 4 positions and a methylthio group at the 6 position.

Synthesis Analysis

The synthesis of related pyrimidine compounds has been explored in several studies. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized from 2,4,6-trichloropyrimidine by nucleophilic attack of amines . Another study reported the synthesis of 2-chloro-4,6-di(heteroaryl)pyrimidines from 2-chloropyrimidine, which is structurally similar to 2,4-dichloro-6-(methylthio)pyrimidine . Additionally, 2-methylthio-4,6-difluoropyrimidine was synthesized through a four-step reaction starting from sulfocarbamidediethyl malonate .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been determined using various techniques. X-ray methods have been used to study the structures of isomorphous pyrimidines, revealing planar six-membered rings with significant double-bond character in the C-C and C-N bonds . The presence of substituents like chlorine and methyl groups can influence the distribution and crystallographic positions within the molecules.

Chemical Reactions Analysis

Pyrimidine compounds undergo various chemical reactions. For example, the electrochemical oxidation of 2-pyrimidinethiols leads to the formation of disulfides . Cross-coupling reactions using triorganoindium reagents have been employed to synthesize 4,6-disubstituted-2-(4-morpholinyl)pyrimidines from 4,6-dichloro-2-(4-morpholinyl)pyrimidine . These reactions demonstrate the reactivity of the pyrimidine ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The vibrational spectra (FT-IR and FT-Raman), multinuclear (1H and 13C) NMR, and mass spectrometry have been used to characterize such compounds . Non-covalent interactions, including hydrogen bonds and van der Waals forces, play a role in the stability and intermolecular interactions of these molecules .

Aplicaciones Científicas De Investigación

Nonlinear Optical Material Study

2,4-Dichloro-6-(methylthio)pyrimidine has been utilized in the synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP), which is of interest due to its potential as a third-order nonlinear optical material. The molecular and electronic structures of DCMSP were authenticated using various spectroscopic studies and density functional theory (DFT) calculations. This compound's linear and nonlinear optical properties, significant for applications like optical limiting and switching, were thoroughly investigated (Murthy et al., 2019).

Antitumor Properties

Research on the antitumor properties of compounds synthesized from 2,4-Dichloro-6-(methylthio)pyrimidine has been conducted. Specifically, new 5-(4-alkoxybenzyl)pyrimidines, derived from this compound, have shown antitumor activity, indicating potential use in cancer treatment (Grigoryan et al., 2008).

Synthesis of Anticancer Drug Intermediates

2,4-Dichloro-6-(methylthio)pyrimidine serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study outlined a rapid method for synthesizing related compounds, demonstrating its role in the development of pharmaceuticals aimed at cancer treatment (Zhou et al., 2019).

Vibrational Spectroscopy Analysis

Vibrational spectroscopic studies of compounds derived from 2,4-Dichloro-6-(methylthio)pyrimidine, such as 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine, have been conducted. These studies offer insights into the molecular structure and dynamics, which are crucial for understanding the behavior of these compounds in various applications (Arivazhagan & Rexalin, 2013).

Synthesis of Novel Pyrimidines

The compound has been used in the synthesis of novel pyrimidines, demonstrating its versatility as a chemical precursor in the development of new chemical entities. These novel compounds could have various applications, including in material science and pharmaceuticals (Kalogirou & Koutentis, 2019).

Corrosion Inhibition Studies

4,6-Dichloro-2-(methylthio)pyrimidine (DCMTP), closely related to the compound , has been studied for its corrosion inhibition effect on stainless steel in hydrochloric acid. This suggests potential applications in material protection and preservation (Khaled, 2016).

Safety and Hazards

: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines : Electrochemical Studies of the Inhibition Effect of 4,6-dichloro-2-(methylthio)pyrimidine on the Corrosion of Mild Steel in Acidic Medium : 4,6-Dichloro-2-(methylthio)pyrimidine Safety Data Sheet

Mecanismo De Acción

Target of Action

It is known that this compound is useful in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

It is known to react with certain compounds to form monometallic and bimetallic complexes , which could potentially interact with its targets in a specific manner.

Biochemical Pathways

Given its role in organic synthesis , it is plausible that it could influence a variety of biochemical pathways depending on the context of its use.

Result of Action

Its role in the formation of monometallic and bimetallic complexes suggests that it could have diverse effects depending on the specific targets and context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-6-(methylthio)pyrimidine . .

Propiedades

IUPAC Name |

2,4-dichloro-6-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUCPHYZEOODST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC(=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-(methylthio)pyrimidine | |

CAS RN |

1137576-60-3 |

Source

|

| Record name | 2,4-dichloro-6-(methylsulfanyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2547340.png)

![3-Propan-2-yl-5-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2547343.png)

![Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2547344.png)

![6-(3-Chloro-2-methylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547349.png)

![N-(4-ethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2547352.png)